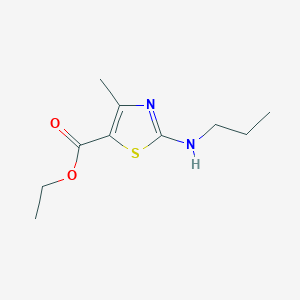
Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of thiazole derivatives, like other organic compounds, can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography3.Chemical Reactions of Thiazole Derivatives
Thiazoles can undergo a variety of chemical reactions, including alkylation, acylation, S-oxidation, and reactions at the 2-position carbon2.
Aplicaciones Científicas De Investigación
Synthetic Applications
Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate derivatives have been synthesized and studied extensively. These compounds are valuable in chemical synthesis, forming the basis for more complex structures. For instance, derivatives of ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate were synthesized using readily available materials and verified through various spectral techniques. These compounds were further investigated for their antimicrobial activities against several bacterial and fungal strains, highlighting their potential applications in medical and pharmaceutical research (Desai, Bhatt & Joshi, 2019).
Structural and Computational Chemistry
The compound has been a subject of interest in structural and computational chemistry. Studies involving characterization through spectroscopy, single-crystal X-ray diffraction (SC-XRD), and density functional theory (DFT) have been conducted. These studies provide insights into the optimized geometry, nonlinear optical properties, and frontier molecular orbitals, contributing significantly to the understanding of the compound's chemical behavior and potential applications in technology and materials science (Haroon et al., 2019).
Antimicrobial and Antitumor Activities
Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate and its analogs have been tested for antimicrobial and antitumor activities. Some synthesized analogs displayed significant inhibitory effects against certain strains of bacteria and fungi, showcasing their potential in developing new antimicrobial agents. Additionally, some compounds exhibited promising antitumor activity against human tumor cell lines, indicating their potential application in cancer research and therapy (Balkan, Urgun & Özalp, 2001).
Corrosion Inhibition
Research has also explored the use of ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate derivatives as corrosion inhibitors. Studies on the corrosion inhibition efficiency of these compounds, particularly in protecting metal alloys in corrosive environments, have shown promising results. These findings are critical for industries where metal durability and longevity are crucial, such as in infrastructure and manufacturing (Raviprabha & Bhat, 2019).
Safety And Hazards
Like with any chemical compound, the safety and hazards associated with a specific thiazole derivative would depend on its exact structure. Material Safety Data Sheets (MSDS) provide information on handling, storage, and precautions for safe use567.
Direcciones Futuras
Thiazole derivatives continue to be an active area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals. Future research will likely continue to explore the wide range of biological activities exhibited by these compounds2.
Please note that this information is general in nature, and specific information about “Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate” may not be included. For detailed information, consulting scientific literature or a chemistry professional would be beneficial.
Propiedades
IUPAC Name |
ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6-11-10-12-7(3)8(15-10)9(13)14-5-2/h4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEWAQJNZOLYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(S1)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

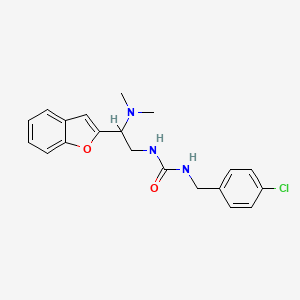
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2647033.png)
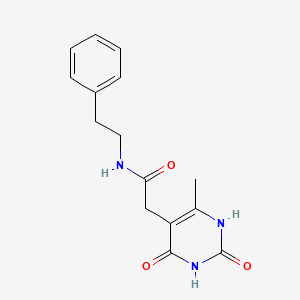
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2647035.png)
![2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2647037.png)
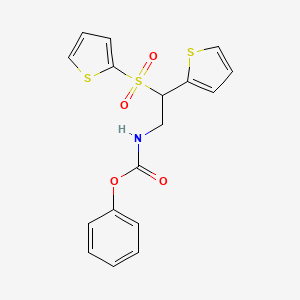
![N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide](/img/structure/B2647039.png)
![1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol](/img/structure/B2647040.png)
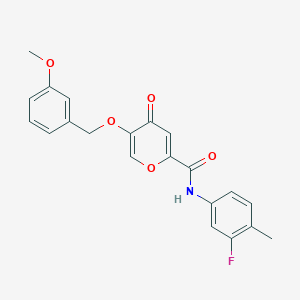
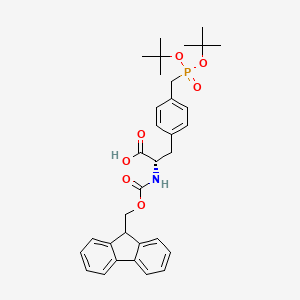
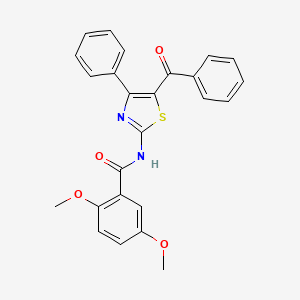
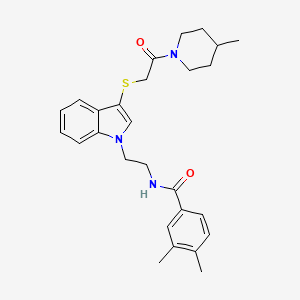
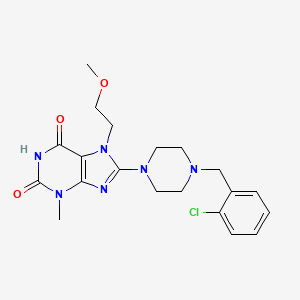
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2647054.png)